molecular formula C18H12BrClN2O4S B11301840 3-Bromophenyl 2-(benzylsulfonyl)-5-chloropyrimidine-4-carboxylate

3-Bromophenyl 2-(benzylsulfonyl)-5-chloropyrimidine-4-carboxylate

Cat. No.: B11301840
M. Wt: 467.7 g/mol
InChI Key: HOCKUCNYIZJBHJ-UHFFFAOYSA-N
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Description

3-BROMOPHENYL 5-CHLORO-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXYLATE is a complex organic compound with the molecular formula C19H14BrClN2O4S . This compound is characterized by its unique structure, which includes a bromophenyl group, a chlorophenyl group, and a methanesulfonylpyrimidine carboxylate moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BROMOPHENYL 5-CHLORO-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild and functional group tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-BROMOPHENYL 5-CHLORO-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

3-BROMOPHENYL 5-CHLORO-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXYLATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-BROMOPHENYL 5-CHLORO-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other substituted pyrimidines and sulfonyl derivatives, such as:

Uniqueness

What sets 3-BROMOPHENYL 5-CHLORO-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXYLATE apart is its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it particularly valuable in research and industrial applications where such properties are desired.

Properties

Molecular Formula

C18H12BrClN2O4S

Molecular Weight

467.7 g/mol

IUPAC Name

(3-bromophenyl) 2-benzylsulfonyl-5-chloropyrimidine-4-carboxylate

InChI

InChI=1S/C18H12BrClN2O4S/c19-13-7-4-8-14(9-13)26-17(23)16-15(20)10-21-18(22-16)27(24,25)11-12-5-2-1-3-6-12/h1-10H,11H2

InChI Key

HOCKUCNYIZJBHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)C2=NC=C(C(=N2)C(=O)OC3=CC(=CC=C3)Br)Cl

Origin of Product

United States

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